Cas no 1370190-33-2 (11,17-Difuroate Mometasone FuroateMometasone Furoate Impurity E)

11,17-Difuroate Mometasone FuroateMometasone Furoate Impurity E structure
1370190-33-2 structure
Product Name:11,17-Difuroate Mometasone FuroateMometasone Furoate Impurity E
CAS No:1370190-33-2
MF:C32H32Cl2O8
MW:615.497688293457
CID:1065175
PubChem ID:99564855
Update Time:2025-07-21

11,17-Difuroate Mometasone FuroateMometasone Furoate Impurity E Chemical and Physical Properties

Names and Identifiers

    • 11,17-Difuroate Mometasone Furoate
    • 11,17-Difuroate Mometasone Furoate Mometasone Furoate Impurity E
    • 11,17-Difuroate Mometasone Furoate Mometasone Furoate Impurity E
    • Mometasone Furoate EP Impurity E
    • 9,21-DICHLORO-16.ALPHA.-METHYL-3,20-DIOXOPREGNA-1,4-DIENE-11.BETA.,17-DIYL DI(FURAN-2-CARBOXYLATE)
    • 1370190-33-2
    • (11.BETA.,16.ALPHA.)-9,21-DICHLORO-11,17-BIS((2-FURANYLCARBONYL)OXY)-16-METHYLPREGNA-1,4-DIENE-3,20-DIONE
    • Mometasone furoate impurity E [EP]
    • 9,21-Dichloro-16alpha-methyl-3,20-dioxopregna-1,4-diene-11beta,17-diyl Bis(furan-2-carboxylate)
    • 9,21-Dichloro-16alpha-methyl-3,20-dioxopregna-1,4-diene-11beta,17-diyl di(furan-2-carboxylate)
    • 11,17-Difuroate Mometasone FuroateMometasone Furoate Impurity E
    • PM5X8N7NWY
    • (11beta,16alpha)-9,21-Dichloro-11,17-bis((2-furanylcarbonyl)oxy)-16-methylpregna-1,4-diene-3,20-dione
    • PREGNA-1,4-DIENE-3,20-DIONE, 9,21-DICHLORO-11,17-BIS((2-FURANYLCARBONYL)OXY)-16-METHYL-, (11.BETA.,16.ALPHA.)-
    • (11beta,16alpha)-9,21-Dichloro-11,17-bis[(2-furanylcarbonyl)oxy]-16-methylpregna-1,4-diene-3,20-dione; 9,21-Dichloro-16alpha-methyl-3,20-dioxopregna-1,4-diene-11beta,17-diyl bis(furan-2-carboxylate); Mometasone Furoate Impurity E
    • Pregna-1,4-diene-3,20-dione, 9,21-dichloro-11,17-bis((2-furanylcarbonyl)oxy)-16-methyl-, (11beta,16alpha)-
    • UNII-PM5X8N7NWY
    • Mometasone-11,17-difuroate
    • MOMETASONE FUROATE IMPURITY E [EP IMPURITY]
    • [(8S,9R,10S,11S,13S,14S,16R,17R)-9-Chloro-17-(2-chloroacetyl)-17-(furan-2-carbonyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] furan-2-carboxylate
    • Inchi: 1S/C32H32Cl2O8/c1-18-14-22-21-9-8-19-15-20(35)10-11-29(19,2)31(21,34)26(41-27(37)23-6-4-12-39-23)16-30(22,3)32(18,25(36)17-33)42-28(38)24-7-5-13-40-24/h4-7,10-13,15,18,21-22,26H,8-9,14,16-17H2,1-3H3/t18-,21+,22+,26+,29+,30+,31+,32+/m1/s1
    • InChI Key: MJDGUHJEIVTMQZ-VYYCQGSCSA-N
    • SMILES: Cl[C@@]12[C@]3(C=CC(C=C3CC[C@H]1[C@@H]1C[C@@H](C)[C@](C(CCl)=O)([C@@]1(C)C[C@@H]2OC(C1=CC=CO1)=O)OC(C1=CC=CO1)=O)=O)C

Computed Properties

  • Exact Mass: 614.1474234g/mol
  • Monoisotopic Mass: 614.1474234g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 8
  • Complexity: 1250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 113

11,17-Difuroate Mometasone FuroateMometasone Furoate Impurity E Pricemore >>

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Additional information on 11,17-Difuroate Mometasone FuroateMometasone Furoate Impurity E

Research Brief on 11,17-Difuroate Mometasone Furoate (Mometasone Furoate Impurity E) and CAS 1370190-33-2

Recent advancements in the field of chemical biology and pharmaceuticals have brought significant attention to the compound 11,17-Difuroate Mometasone Furoate, also known as Mometasone Furoate Impurity E (CAS 1370190-33-2). This compound, a derivative of the widely used corticosteroid mometasone furoate, has been the subject of extensive research due to its implications in drug purity, stability, and therapeutic efficacy. The following brief synthesizes the latest findings and provides insights into the current state of research on this critical impurity.

The primary focus of recent studies has been on the identification, quantification, and characterization of 11,17-Difuroate Mometasone Furoate as an impurity in pharmaceutical formulations. Advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been employed to achieve precise detection and quantification. These methods have revealed that the impurity can form under specific storage conditions, highlighting the need for stringent quality control measures during drug manufacturing and storage.

One of the key findings from recent research is the potential impact of 11,17-Difuroate Mometasone Furoate on the pharmacokinetic and pharmacodynamic properties of mometasone furoate. Studies suggest that the presence of this impurity may alter the drug's bioavailability and efficacy, necessitating further investigation into its biological activity. In vitro and in vivo models have been utilized to assess the impurity's effects, with preliminary data indicating minimal biological activity compared to the parent compound. However, long-term studies are required to fully understand its implications.

Another critical area of research involves the development of synthetic pathways and purification methods to minimize the formation of 11,17-Difuroate Mometasone Furoate during drug synthesis. Recent publications have proposed innovative synthetic routes that reduce the likelihood of impurity formation, thereby enhancing the overall quality of the final pharmaceutical product. These advancements are particularly relevant for regulatory compliance, as agencies such as the FDA and EMA impose strict limits on impurity levels in drug formulations.

In conclusion, the study of 11,17-Difuroate Mometasone Furoate (CAS 1370190-33-2) remains a vital area of research in the chemical biology and pharmaceutical industries. The latest findings underscore the importance of robust analytical methods, stringent quality control, and innovative synthetic approaches to ensure drug safety and efficacy. Future research should focus on elucidating the impurity's biological effects and optimizing strategies for its minimization in pharmaceutical products.

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